methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-22-16-15(13(28-2)8-9-20-16)17(25)23(19(22)27)10-14(24)21-12-6-4-11(5-7-12)18(26)29-3/h4-9H,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUGMZDXBYMPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021644505, also known as “methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate” or “F2094-0419”, is a chikungunya virus inhibitor. The primary target of this compound is the chikungunya virus, a mosquito-borne virus that causes fever and joint pain in humans.
Mode of Action
As a chikungunya virus inhibitor, it likely interacts with the virus to prevent its replication and spread within the host organism
Biochemical Pathways
The biochemical pathways affected by AKOS021644505 are related to the life cycle of the chikungunya virus. By inhibiting the virus, the compound disrupts these pathways, preventing the virus from replicating and spreading. This results in a reduction of the symptoms associated with chikungunya infection.
Result of Action
The primary result of AKOS021644505’s action is the inhibition of the chikungunya virus. This leads to a reduction in the severity of symptoms in individuals infected with the virus
Biological Activity
Methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate (CAS: 946372-99-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 398.38 g/mol. The compound features several functional groups that contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 398.38 g/mol |
| LogP | 1.404 |
| Water Solubility (LogSw) | -2.12 |
| Polar Surface Area | 93.589 Ų |
| pKa (acid dissociation constant) | 11.47 |
Antioxidant Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance, related pyrido[2,3-d]pyrimidine derivatives have shown promising results in reducing oxidative stress in vitro .
Inhibition of Enzymatic Activity
The compound has been screened for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that certain derivatives exhibit competitive inhibition against AChE with varying degrees of potency .
Antitumor Activity
In vitro assays have demonstrated the antitumor potential of this compound against several cancer cell lines. The cytotoxicity was assessed using the MTT assay method across different concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.629 ± 1.03 |
| NCI-H1975 | 0.297 ± 0.024 |
| NCI-H460 | >50 |
These results indicate selective activity towards certain cancer cells while demonstrating lower efficacy against others .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds within the same structural family:
- Study on EGFR Inhibition : Research indicated that pyrido[2,3-d]pyrimidine derivatives could inhibit EGFR kinase activity at low concentrations (IC50 values around 13 nM), suggesting potential applications in targeted cancer therapies .
- Neuroprotective Effects : In models of oxidative stress-induced neurotoxicity, compounds similar to this compound displayed neuroprotective properties through their antioxidant mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares its pyrido[2,3-d]pyrimidine core with 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide (). Key differences include:
- Substituents on the pyrido[2,3-d]pyrimidine ring : The target compound has a 5-methoxy group , whereas the analog in features a 5-ethoxy group . Ethoxy groups may confer increased lipophilicity and metabolic stability compared to methoxy .
- Acetamido-linked moieties: The target compound terminates in a methyl benzoate ester, while ’s analog links to a 5-methylisoxazole.
Another structurally related compound, Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (), shares the methyl benzoate group but replaces the pyrido[2,3-d]pyrimidine with a pyridoindole system. This difference eliminates the dioxo-pyrimidine motif, reducing hydrogen-bond acceptor capacity .
Physicochemical Properties
The benzoate ester in the target compound likely improves aqueous solubility compared to the isoxazole-linked analog in . However, the pyridoindole system in ’s compound may further reduce solubility due to its planar aromatic structure .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Cyclocondensation of 2-Amino-5-Methoxypyridine-3-Carboxylic Acid
A common approach involves reacting 2-amino-5-methoxypyridine-3-carboxylic acid with methyl isocyanate in the presence of a base such as triethylamine. This forms the 1-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine intermediate.
Reaction Conditions :
Functionalization at the 3-Position
The 3-position of the pyrido[2,3-d]pyrimidine core is activated for nucleophilic substitution. Treatment with chloroacetyl chloride in dichloromethane introduces the chloromethylketone group, which is subsequently displaced by the acetamido linker.
Key Parameters :
-
Catalyst: None (thermal activation)
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
Coupling of the Acetamido-Benzoate Moiety
The acetamido-benzoate fragment is synthesized separately and coupled to the pyrido[2,3-d]pyrimidine intermediate.
Synthesis of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate is prepared via esterification of 4-aminobenzoic acid with methanol under acidic conditions.
Reaction Conditions :
Amidation with Chloroacetyl-Pyrido[2,3-d]Pyrimidine
The coupling of methyl 4-aminobenzoate to the chloroacetyl-pyrido[2,3-d]pyrimidine intermediate is achieved via nucleophilic acyl substitution.
Optimized Protocol :
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 25°C
-
Reaction Time: 6 hours
Final Esterification and Purification
The methyl ester group is introduced either early in the synthesis (as in methyl 4-aminobenzoate) or via transesterification of an ethyl ester precursor.
Transesterification Route
Ethyl ester analogs (e.g., ethyl 4-(2-{...}acetamido)benzoate) are converted to the methyl ester using methanol and a catalytic amount of sodium methoxide.
Conditions :
Chromatographic Purification
Final purification is performed using silica gel chromatography with a gradient of ethyl acetate in hexane (20% → 50%) to isolate the product in >95% purity.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
A patent-pending method employs Suzuki-Miyaura coupling to assemble the pyrido[2,3-d]pyrimidine-benzoate system. For example, a boronic ester derivative of the pyrido[2,3-d]pyrimidine is coupled with methyl 4-bromobenzoate.
Catalytic System :
One-Pot Tandem Reactions
Recent advancements demonstrate a one-pot synthesis combining cyclocondensation, amidation, and esterification steps, reducing purification overhead.
Key Advantages :
Analytical Data and Characterization
Critical spectroscopic data confirm the structure and purity of the final product:
-
1H NMR (400 MHz, DMSO-d6) : δ 8.89 (d, J = 5.0 Hz, 1H, pyrimidine-H), 8.32 (d, J = 8.7 Hz, 2H, benzoate-H), 4.35 (q, J = 7.1 Hz, 2H, OCH2), 3.87 (s, 3H, OCH3), 3.22 (s, 3H, NCH3).
-
LC-ESI-MS : m/z 428.1 [M+H]+ (calculated for C20H20N4O6: 428.14).
Industrial-Scale Considerations
For large-scale production, the following modifications are recommended:
Q & A
Q. What are the optimal synthetic routes for methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate, and how can reaction yields be improved?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[2,3-d]pyrimidine core via condensation of thiophene or pyrimidine derivatives under acidic/basic conditions (e.g., using acetic acid or sodium methoxide) . Subsequent functionalization includes acetamido linkage formation through coupling reagents like EDC/HOBt. To improve yields:
- Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of pyrimidine core to benzoate derivative).
- Use catalysts such as Pd/C for hydrogenation steps or microwave-assisted synthesis to reduce reaction time .
- Monitor purity via HPLC at each step to minimize side products .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., δ 3.20 ppm for methyl groups, aromatic protons at δ 7.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 377.0 observed in LC-MS) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly for resolving stereochemistry in the pyrido-pyrimidine core .
Q. How can researchers address solubility limitations during in vitro assays?
- Solvent Systems : Use DMSO for initial stock solutions (e.g., 10 mM), followed by dilution in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .
- Surfactant Additives : Incorporate 0.01% Tween-80 or Pluronic F-68 to enhance aqueous solubility .
- Cosolvency : Combine ethanol (10–20%) with buffers for kinetic studies .
Q. What stability considerations are critical for long-term storage of this compound?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester or acetamido groups .
- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to assess purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Analog Synthesis : Modify substituents on the pyrido-pyrimidine core (e.g., replace 5-methoxy with halogens or alkyl groups) to assess impact on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyrimidine ring) .
- Biological Assays : Compare IC50 values across analogs in enzyme inhibition assays (e.g., kinase or protease targets) .
Q. What in vitro and in vivo models are suitable for evaluating anticancer potential?
- In Vitro :
- Cell Lines : Use NCI-60 panel for broad screening; prioritize MDA-MB-231 (breast cancer) and A549 (lung cancer) based on pyrido-pyrimidine activity .
- Mechanistic Assays : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- In Vivo :
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Validation of Computational Models :
- Re-optimize force field parameters (e.g., AMBER vs. CHARMM) for molecular dynamics simulations .
- Perform free energy perturbation (FEP) to refine binding affinity predictions .
- Experimental Replication :
- Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. What strategies mitigate off-target effects in enzyme inhibition studies?
- Selectivity Screening : Profile against related enzymes (e.g., kinase family members) using broad-panel assays .
- Proteomic Profiling : Use affinity chromatography coupled with MS to identify non-target protein binders .
- Structural Optimization : Introduce bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding pockets .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
